去乙基厄贝沙坦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

I have conducted a search for the unique applications of “O-Desethyl Azilsartan” in scientific research, but it appears that specific details on this topic are not readily available in the public domain. The information found is more general and pertains to Azilsartan and its analogs. Below is a general overview based on the available data:

Hypertension Management

“O-Desethyl Azilsartan” is related to Azilsartan, which is primarily used in the treatment of essential hypertension. It has shown promising results in blood pressure reduction and tolerability .

Angiotensin II Receptor Blockade

Azilsartan Medoxomil, a prodrug of Azilsartan, functions by selectively blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland, which is a mechanism likely shared by its analogs .

作用机制

Target of Action

O-Desethyl Azilsartan primarily targets the angiotensin II type 1 receptor (AT1 receptor) found in many tissues, such as vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure .

Mode of Action

O-Desethyl Azilsartan functions as an antagonist, selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a potent vasoconstrictor and stimulates the synthesis and release of aldosterone, a hormone that reduces water excretion through the kidneys . By blocking these actions, O-Desethyl Azilsartan helps to lower blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by O-Desethyl Azilsartan is the renin-angiotensin-aldosterone system . By blocking the AT1 receptor, O-Desethyl Azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .

Pharmacokinetics

The pharmacokinetics of O-Desethyl Azilsartan involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, O-Desethyl Azilsartan is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract . The drug is then distributed throughout the body, where it exerts its therapeutic effects . The drug is primarily excreted in the feces and urine .

Result of Action

The molecular and cellular effects of O-Desethyl Azilsartan’s action include enhanced adipogenesis and altered gene expression in adipocytes . It also potently inhibits vascular cell proliferation . These effects contribute to its antihypertensive activity .

Action Environment

The action, efficacy, and stability of O-Desethyl Azilsartan can be influenced by various environmental factors. For instance, the drug shows greater extent of degradation with hydrogen peroxide and is degraded up to 38% and 31% with acidic and neutral pH respectively . It shows greater photo stability and dry heat . These factors can affect the drug’s bioavailability and therapeutic efficacy.

属性

IUPAC Name |

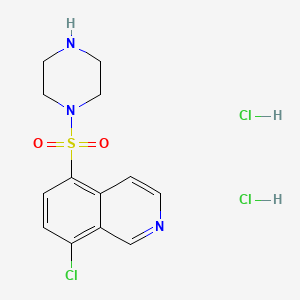

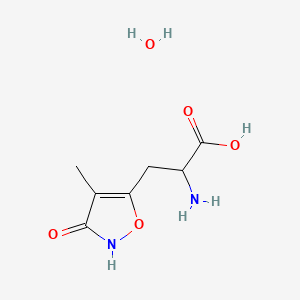

2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLINNBQUGIKCPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)